molecular formula C9H11N3O4 B12649261 3-(2-Hydroxy-3-nitrophenyl)-1,1-dimethylurea CAS No. 83898-37-7

3-(2-Hydroxy-3-nitrophenyl)-1,1-dimethylurea

Cat. No.: B12649261
CAS No.: 83898-37-7
M. Wt: 225.20 g/mol
InChI Key: LCECVJGHMHPVSW-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-3-nitrophenyl)-1,1-dimethylurea is an organic compound that features a nitrophenyl group attached to a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-hydroxyacetophenone to produce 2-hydroxy-3-nitroacetophenone . This intermediate can then be reacted with dimethylamine and a suitable coupling agent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green synthesis methods, such as using carboxylic acids as solvents and metal salt catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-3-nitrophenyl)-1,1-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(2-Amino-3-hydroxyphenyl)-1,1-dimethylurea .

Scientific Research Applications

3-(2-Hydroxy-3-nitrophenyl)-1,1-dimethylurea has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2-Hydroxy-3-nitrophenyl)-1,1-dimethylurea exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of key metabolic enzymes or signaling pathways .

Properties

CAS No.

83898-37-7

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

3-(2-hydroxy-3-nitrophenyl)-1,1-dimethylurea

InChI

InChI=1S/C9H11N3O4/c1-11(2)9(14)10-6-4-3-5-7(8(6)13)12(15)16/h3-5,13H,1-2H3,(H,10,14)

InChI Key

LCECVJGHMHPVSW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])O

Origin of Product

United States

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